molecular formula C18H28N2O6 B2559383 1'-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid CAS No. 2309461-61-6

1'-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid

Cat. No.: B2559383
CAS No.: 2309461-61-6
M. Wt: 368.43
InChI Key: JYXMEEACBNXTKC-UHFFFAOYSA-N
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Description

1’-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[211]hexane-2,4’-piperidine]-1-carboxylic acid is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique bicyclic framework, which includes a piperidine ring fused to a bicyclo[211]hexane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the [2+2] cycloaddition reaction to form the bicyclo[2.1.1]hexane core, followed by functional group modifications to introduce the piperidine ring and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1’-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups to corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions are tailored to the specific transformation, with considerations for temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the acetamidomethyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group in the piperidine ring can produce an alcohol.

Scientific Research Applications

1’-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1’-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid
  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 1’-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid stands out due to its acetamidomethyl group, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

1-(acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-12(21)19-11-16-9-17(10-16,13(22)23)18(26-16)5-7-20(8-6-18)14(24)25-15(2,3)4/h5-11H2,1-4H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXMEEACBNXTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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